2-Cyclobutylazepane oxalate

描述

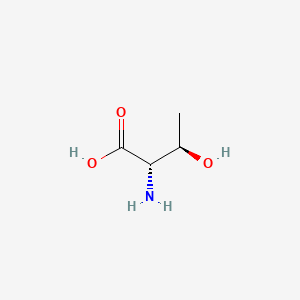

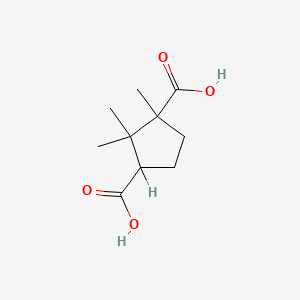

2-Cyclobutylazepane oxalate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

It’s worth noting that oxalates, in general, are known to bind with divalent metal ions such as calcium, forming insoluble precipitates . This chelating ability can influence various biochemical processes.

Biochemical Pathways

Oxalates, including 2-Cyclobutylazepane oxalate, are involved in several biochemical pathways. They are secreted by fungi, bacteria, and plants as secondary metabolites . Oxalates are linked to nutrient availability, weathering of minerals, and precipitation of metal oxalates . They are also involved in the degradation of the lignocellulose complex by fungi . In fungi, oxalate is produced by oxidizing glucose to oxalate, involving the TCA and GLOX cycles .

Pharmacokinetics

Oxalates are known to be rapidly cleared from plasma by covalent binding to tissues and renal elimination . Urinary excretion is the predominant route of platinum elimination, with fecal excretion accounting for only a small percentage of the administered dose . Renal clearance of platinum significantly correlates with glomerular filtration rate, indicating that glomerular filtration is the principal mechanism of platinum elimination by the kidneys .

Result of Action

Oxalates in general are known to participate in the biogeochemical cycles of certain nutrients and influence their bioavailability . They are also considered good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, relative humidity and liquid water content can affect the formation of aqueous-phase oxalate . Oxalates are common constituents of plant tissues, and their environmental impact is derived from their decomposition by soil microorganisms, resulting in CO2 release and stimulation of the oxalate-carbonate pathway .

生化分析

Biochemical Properties

2-Cyclobutylazepane oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes it interacts with is oxalate decarboxylase, which catalyzes the conversion of oxalate to carbon dioxide and formate . This interaction is crucial for the degradation of oxalate in biological systems. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, modulating their activity and affecting downstream processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell viability, oxidative stress, and apoptosis in renal tubular epithelial cells . The compound modulates cell signaling pathways, such as the TGF-β/SMAD axis, which plays a critical role in cellular responses to oxidative stress and injury . Furthermore, this compound affects gene expression and cellular metabolism, leading to changes in the production of reactive oxygen species and other metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxalate metabolism, such as oxalate decarboxylase . This inhibition leads to the accumulation of oxalate and its subsequent effects on cellular processes. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in oxidative stress and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and apoptosis . These temporal effects highlight the importance of monitoring the compound’s stability and its impact on cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, such as reducing oxidative stress and promoting cell survival . Higher doses of this compound can lead to toxic effects, including increased apoptosis and tissue damage . These findings suggest that careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxalate metabolism. The compound interacts with enzymes such as oxalate decarboxylase and alanine-glyoxylate aminotransferase, influencing their activity and affecting the overall metabolic flux . Additionally, this compound has been shown to modulate the levels of various metabolites, including reactive oxygen species and other metabolic intermediates . These interactions highlight the compound’s role in regulating metabolic pathways and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through membrane-bound anion exchangers, such as those belonging to the SLC26 gene family . Once inside the cells, this compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria . The localization and accumulation of the compound within specific cellular compartments can influence its activity and function, affecting cellular processes such as oxidative stress and apoptosis .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules and influences cellular processes . Additionally, this compound can undergo post-translational modifications, such as phosphorylation and acetylation, which can affect its localization and activity . These modifications and the compound’s subcellular localization highlight its complex role in regulating cellular function and its potential therapeutic applications.

属性

IUPAC Name |

2-cyclobutylazepane;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.C2H2O4/c1-2-7-10(11-8-3-1)9-5-4-6-9;3-1(4)2(5)6/h9-11H,1-8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHFTYVWVMNGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2CCC2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915402-15-2, 1177306-14-7 | |

| Record name | 1H-Azepine, 2-cyclobutylhexahydro-, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915402-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Azepine, 2-cyclobutylhexahydro-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177306-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6594308.png)